N-allyl-N'-(4-ethylphenyl)urea
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Overview
Description
N-allyl-N’-(4-ethylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group and a 4-ethylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allyl-N’-(4-ethylphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 4-ethylphenylamine with allyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-allyl-N’-(4-ethylphenyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(4-ethylphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The allyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of allyl alcohol or allyl epoxide.
Reduction: Formation of N-allyl-N’-(4-ethylphenyl)amine.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
N-allyl-N’-(4-ethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N’-(4-methylphenyl)urea
- N-allyl-N’-(4-isopropylphenyl)urea
- N-allyl-N’-(4-tert-butylphenyl)urea
Uniqueness
N-allyl-N’-(4-ethylphenyl)urea is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQOILZUTUSVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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